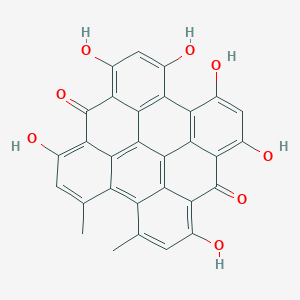

Hypericine

Vue d'ensemble

Description

Hypericin is a naturally occurring compound found in the herb St. John’s Wort (Hypericum perforatum). It is a naphthodianthrone, an anthraquinone derivative, and is one of the principal active constituents of Hypericum . Hypericin is known for its potent photodynamic properties, making it a valuable tool in various applications, including photodynamic therapy (PDT) for cancer treatment .

Applications De Recherche Scientifique

Hypericin has a wide range of scientific research applications:

Biology: Hypericin is used to study cellular signaling pathways and enzyme activity inhibition.

Medicine: Hypericin is extensively researched for its use in photodynamic therapy (PDT) for cancer treatment. Hypericin also exhibits antimicrobial and antiviral activity, making it a promising candidate for developing new antibiotics and antiviral agents.

Mécanisme D'action

Target of Action

Hypericin, a naturally occurring compound found in some species of the genus Hypericum, is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . It may inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine .

Mode of Action

Hypericin’s interaction with its targets results in a variety of effects. It is believed to inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine . Furthermore, hypericin has some affinity for NMDA receptors .

Biochemical Pathways

The biosynthesis of hypericins is through the polyketide pathway where an octaketide chain goes through successive cyclizations and decarboxylations to form emodin anthrone which is believed to be the precursor of hypericin . Oxidization reactions yield protoforms which then are converted into hypericin and pseudohypericin .

Pharmacokinetics

The pharmacokinetic properties of hypericin indicate that it has poor water solubility and bioavailability . The distribution and excretion are fast, and it is metabolized in bile . Furthermore, hypericin has a long elimination half-life .

Result of Action

When exposed to light of a specific wavelength, the absorbed energy triggers a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen . These ROS are known to cause damage to cellular components, leading to cell death . In addition to its ability to generate ROS, hypericin can also disrupt cellular signaling pathways, inhibit enzyme activity, and induce apoptosis (programmed cell death) in cancer cells .

Action Environment

The action of hypericin is influenced by environmental factors such as light. Hypericin remains in an inactive state until it is exposed to light of the appropriate wavelength . When the cancer cells are illuminated with the specific wavelength of light, the absorbed energy activates hypericin, initiating a cascade of events . This unique characteristic makes hypericin a valuable tool in various applications, including photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to selectively destroy cancer cells .

Analyse Biochimique

Biochemical Properties

Hypericin is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . It interacts with various enzymes and proteins, triggering a series of chemical reactions that can generate highly reactive oxygen species (ROS), such as singlet oxygen . These ROS are known to cause damage to cellular components, leading to cell death .

Cellular Effects

Hypericin has shown remarkable antiproliferative effect upon irradiation on various tumor cells . The effect is primarily mediated by p38 mitogen-activated protein kinase (MAPK), JNK, PI3K, CCAAT-enhancer-binding protein homologous protein (CHOP)/TRIB3/Akt/mTOR, TRAIL/TRAIL-receptor, c-Met and Ephrin-Eph, the mitochondria and extrinsic signaling pathways .

Molecular Mechanism

When exposed to light of a specific wavelength, the absorbed energy activates hypericin, initiating a cascade of events . The activated hypericin can generate ROS, such as singlet oxygen, which are highly reactive molecules that can induce cell death by causing oxidative damage to critical cellular components, including proteins, lipids, and DNA .

Temporal Effects in Laboratory Settings

The effects of hypericin change over time in laboratory settings. Experimental studies have revealed no cytotoxicity of hypericin in the dark; however, it can serve as a potential antimetastatic and antiangiogenic agent .

Dosage Effects in Animal Models

In animal models, the effects of hypericin vary with different dosages. A single hypericin dose was insufficient to prolong the survival of animals, but fractionated hypericin doses could prevent animal death when administered shortly after the resection of the primary tumor .

Metabolic Pathways

Hypericin is biosynthesized through the polyketide pathway where an octaketide chain goes through successive cyclizations and decarboxylations to form emodin anthrone which is believed to be the precursor of hypericin .

Transport and Distribution

The uptake/transport/delivery of hypericin is dependent on several competing or interrelated factors, which include the type of incubation medium (with or without serum proteins), cell type, delivery system, and biological testing method .

Subcellular Localization

Co-labeling with hypericin and fluorescent dyes specific for cell organelles revealed an intracellular localization of hypericin predominantly in mitochondria and lysosomes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of hypericin typically starts with the precursor emodin. Emodin is first converted to emodin anthrone, which is then dimerized to form protohypericin. Protohypericin is subsequently converted to hypericin through oxidation reactions . Another method involves converting protohypericin to a protohypericin salt and then irradiating it with visible light to form hypericin .

Industrial Production Methods: Industrial production of hypericin faces challenges due to its low yield from natural sources. Biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production, offer promising solutions to address this demand . These methods involve the use of cell and organ cultures, elicitation strategies, and genetic engineering to enhance hypericin yields .

Analyse Des Réactions Chimiques

Types of Reactions: Hypericin undergoes various chemical reactions, including oxidation, reduction, and substitution. The large chromophore system in hypericin allows it to participate in photo-oxidation reactions, generating reactive oxygen species (ROS) such as singlet oxygen .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of hypericin include emodin, protohypericin, and visible light for photo-oxidation . The reaction conditions often involve specific wavelengths of light to activate hypericin’s photodynamic properties .

Major Products: The major products formed from hypericin’s reactions include singlet oxygen and other ROS, which are responsible for its biological effects .

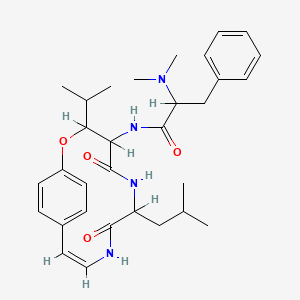

Comparaison Avec Des Composés Similaires

- Pseudohypericin

- Emodin

- Hyperforin

Hypericin’s unique photodynamic properties and its ability to generate ROS make it a powerful and versatile compound in scientific research and medical applications.

Propriétés

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOIFHVUBCIUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203270 | |

| Record name | Hypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-04-9, 1372719-41-9 | |

| Record name | Hypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypericin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hypericin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)